An In-Depth Technical Guide to 4-(3-Methoxycarbonylphenyl)-2-methylphenol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-(3-Methoxycarbonylphenyl)-2-methylphenol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Methoxycarbonylphenyl)-2-methylphenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Given the absence of extensive literature on this specific molecule, this document synthesizes information from related compounds and established chemical principles to predict its properties and propose a robust synthetic route.
Introduction: The Significance of Biphenyl Moieties
Biphenyl scaffolds are privileged structures in drug discovery and materials science.[1][2][3][4] Their unique conformational properties and ability to engage in various intermolecular interactions make them a cornerstone in the design of therapeutics for a range of conditions, including hypertension, inflammation, and cancer.[1][2] In materials science, biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs).[4][5] The subject of this guide, 4-(3-Methoxycarbonylphenyl)-2-methylphenol, combines a phenolic ring, which can act as a hydrogen bond donor and a handle for further functionalization, with a methyl benzoate moiety, a common pharmacophore.
Chemical Structure and Nomenclature
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IUPAC Name: Methyl 3-(4-hydroxy-3-methylphenyl)benzoate
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Common Name: 4-(3-Methoxycarbonylphenyl)-2-methylphenol
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CAS Number: Not found in the searched literature, suggesting it is a novel or not widely cataloged compound.
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Molecular Formula: C₁₅H₁₄O₃
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Molecular Weight: 242.27 g/mol
Structure:
Predicted Physicochemical Properties
The physicochemical properties of 4-(3-Methoxycarbonylphenyl)-2-methylphenol can be predicted based on its structural analogs. The biphenyl core imparts a degree of rigidity, while the hydroxyl and methoxycarbonyl groups introduce polarity and the potential for hydrogen bonding.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 130-150 | The presence of polar functional groups (hydroxyl and ester) capable of hydrogen bonding is expected to result in a higher melting point compared to unsubstituted biphenyl (69.2 °C).[1] The unsymmetrical substitution pattern may lead to less efficient crystal packing than more symmetrical analogs, resulting in a moderate melting point. |
| Boiling Point (°C) | > 350 | Biphenyl derivatives generally have high boiling points.[1] The additional functional groups will further increase intermolecular forces, leading to a significantly elevated boiling point. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, acetone, DMSO). | The phenolic hydroxyl group provides some water solubility, but the overall hydrophobic character of the biphenyl and methyl groups will dominate. It is expected to be freely soluble in common organic solvents, a characteristic of many biphenyl compounds.[6] |
| pKa | ~10 | The phenolic hydroxyl group is acidic. The pKa is expected to be similar to that of other substituted phenols. For example, the pKa of p-cresol is around 10.2. |
Proposed Synthesis: A Suzuki-Miyaura Coupling Approach
The most logical and versatile method for the synthesis of 4-(3-Methoxycarbonylphenyl)-2-methylphenol is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Reaction Scheme:
Caption: Proposed synthesis of 4-(3-Methoxycarbonylphenyl)-2-methylphenol via Suzuki-Miyaura coupling.
Rationale for Reagent Selection
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4-Bromo-2-methylphenol: A commercially available starting material. The bromo-substituent is a good leaving group for the Suzuki coupling. The phenolic hydroxyl group may require protection (e.g., as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether) to prevent side reactions, although some Suzuki couplings can tolerate free phenols.
-
(3-(Methoxycarbonyl)phenyl)boronic acid: Also a commercially available reagent, providing the second aryl ring with the desired ester functionality.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.[11]
-
Base (e.g., Na₂CO₃ or K₂CO₃): The base is crucial for the activation of the boronic acid.[8] An aqueous solution of an inorganic base is typically used.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylphenol (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Solvent and Base Addition: Add the solvent system (e.g., a 3:1 mixture of toluene and ethanol) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Predicted Spectroscopic Data
The structural confirmation of the synthesized 4-(3-Methoxycarbonylphenyl)-2-methylphenol would rely on a combination of spectroscopic techniques. The following are predicted data based on analogous compounds.[12][13][14][15][16][17]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) |
| Aromatic Protons (Phenol Ring) | 6.8 - 7.3 | Multiplet |
| Aromatic Protons (Benzoate Ring) | 7.4 - 8.2 | Multiplet |
| Methyl (-CH₃ on Phenol) | 2.2 - 2.4 | Singlet |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 165 - 170 |
| Aromatic Carbons | 115 - 160 |
| Methoxy (-OCH₃) | 50 - 55 |
| Methyl (-CH₃) | 15 - 20 |
IR (Infrared) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ester and Phenol) | 1000 - 1300 |
MS (Mass Spectrometry)
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Expected Molecular Ion (M⁺): m/z = 242.09
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Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 31) and the methoxycarbonyl group (-COOCH₃, m/z = 59).
Potential Applications and Future Research
Given the structural motifs present in 4-(3-Methoxycarbonylphenyl)-2-methylphenol, several avenues for future research and potential applications can be envisioned:
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Medicinal Chemistry: The molecule could serve as a scaffold for the development of novel anti-inflammatory agents, kinase inhibitors, or other therapeutics. The phenolic hydroxyl and ester groups provide handles for further chemical modification to optimize biological activity.
-
Materials Science: As a biphenyl derivative, it could be explored as a precursor for liquid crystals or as a component in the synthesis of novel polymers with specific optical or thermal properties.
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Ligand Design: The phenolic oxygen and ester carbonyl could act as coordination sites for metal ions, suggesting its potential as a ligand in catalysis or for the formation of metal-organic frameworks (MOFs).
Conclusion
While 4-(3-Methoxycarbonylphenyl)-2-methylphenol is not a well-documented compound, its synthesis is readily achievable through established synthetic methodologies like the Suzuki-Miyaura coupling. Its predicted physicochemical and spectroscopic properties, based on closely related structures, provide a solid foundation for its synthesis and characterization. The unique combination of a substituted phenol and a methyl benzoate within a biphenyl framework makes it an attractive target for further investigation in both medicinal chemistry and materials science.
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